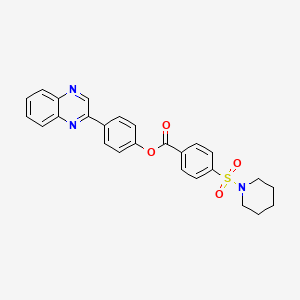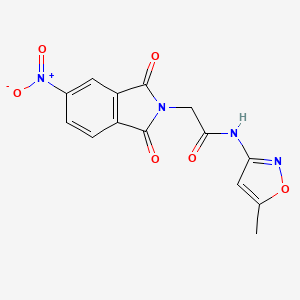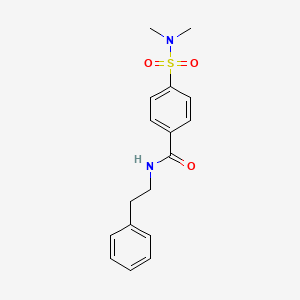
(4-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate
Overview
Description
(4-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate is a complex organic compound that features a quinoxaline moiety, a phenyl group, a piperidine ring, and a sulfonylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Attachment of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of quinoxaline N-oxide.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox.
Piperidine Derivatives: Piperine and piperidine-based drugs.
Uniqueness
(4-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate is unique due to its multi-functional groups, which provide a diverse range of chemical reactivity and biological activity. Its combination of quinoxaline, phenyl, piperidine, and sulfonylbenzoate moieties makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c30-26(20-10-14-22(15-11-20)34(31,32)29-16-4-1-5-17-29)33-21-12-8-19(9-13-21)25-18-27-23-6-2-3-7-24(23)28-25/h2-3,6-15,18H,1,4-5,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOOMNDVQUKICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3505484.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B3505486.png)
![2-{[1-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B3505493.png)
![N-(2-methoxyphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B3505496.png)
![N-(3-bromophenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B3505501.png)
![methyl 4-chloro-3-{[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B3505519.png)
![4-[(4-phenoxyphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3505521.png)
![4-chlorophenyl 4-[({4-[(4-methoxyphenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B3505536.png)

![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]phenyl]benzamide](/img/structure/B3505551.png)

![4-{[(2,4-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B3505572.png)
![N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3505577.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3505584.png)
